Cas no 1482122-79-1 (3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid)

3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid is a brominated aromatic compound featuring a methoxy substituent and a hydroxypropanoic acid side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The bromine atom enhances electrophilic substitution potential, while the methoxy group contributes to electron-donating effects, influencing regioselectivity in further modifications. The hydroxypropanoic acid moiety offers additional functionalization sites, enabling diverse derivatization. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. This compound is particularly useful in constructing complex molecules requiring precise aromatic substitution patterns or chiral centers.
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid structure
1482122-79-1 structure
商品名:3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
CAS番号:1482122-79-1
MF:C10H11BrO4
メガワット:275.095942735672
CID:6060248
PubChem ID:65945382

3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, 2-bromo-α-hydroxy-5-methoxy-
    • 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
    • EN300-1451964
    • CS-0344898
    • 1482122-79-1
    • SY339487
    • MFCD20868617
    • AKOS015287205
    • 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
    • インチ: 1S/C10H11BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)
    • InChIKey: HPXLETFOIMLREL-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=CC=C(OC)C=1)Br)C(O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 273.98407g/mol
  • どういたいしつりょう: 273.98407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.604±0.06 g/cm3(Predicted)
  • ふってん: 424.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 3.66±0.12(Predicted)

3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451964-1.0g
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
1g
$0.0 2023-06-06
Enamine
EN300-1451964-10000mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
10000mg
$3007.0 2023-09-29
Enamine
EN300-1451964-100mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
100mg
$615.0 2023-09-29
Enamine
EN300-1451964-50mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
50mg
$587.0 2023-09-29
Enamine
EN300-1451964-250mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
250mg
$642.0 2023-09-29
Enamine
EN300-1451964-1000mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
1000mg
$699.0 2023-09-29
Enamine
EN300-1451964-500mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
500mg
$671.0 2023-09-29
Enamine
EN300-1451964-5000mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
5000mg
$2028.0 2023-09-29
Enamine
EN300-1451964-2500mg
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
1482122-79-1
2500mg
$1370.0 2023-09-29

3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid 関連文献

3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acidに関する追加情報

3-(2-Bromo-5-Methoxyphenyl)-2-Hydroxypropanoic Acid: A Comprehensive Overview (CAS No. 1482122-79-1)

3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid, with the CAS number 1482122-79-1, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring and a hydroxylated carboxylic acid group. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation.

The molecular structure of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid consists of a benzene ring substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The presence of these substituents imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. Additionally, the hydroxylated carboxylic acid group at the 3-position of the propionic acid chain provides the compound with acidic and hydrophilic characteristics, enhancing its solubility and reactivity in aqueous environments.

In the context of medicinal chemistry, 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the production of pro-inflammatory mediators, making 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid a promising candidate for the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid has also demonstrated potential as an anti-cancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and survival. For instance, it has been shown to inhibit the activation of Akt/mTOR signaling, which is often dysregulated in cancer cells.

The synthetic route to 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid involves several well-established chemical transformations. One common approach is to start with 2-bromo-5-methoxybenzaldehyde, which can be readily obtained from commercially available starting materials. The aldehyde is then converted into the corresponding α-hydroxy ketone through a series of reactions, including aldol condensation and subsequent reduction. Finally, oxidation of the α-hydroxy ketone yields the desired carboxylic acid product. This synthetic pathway is highly efficient and scalable, making it suitable for large-scale production.

In addition to its potential therapeutic applications, 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid has also been explored for its use as a building block in organic synthesis. Its unique combination of functional groups makes it a versatile intermediate for the preparation of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the synthesis of peptidomimetics and other bioactive compounds.

The physicochemical properties of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid, such as its melting point, solubility, and stability, have been extensively characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its formulation into pharmaceutical products. For instance, its solubility in water and organic solvents can be fine-tuned by modifying the pH or using co-solvents, which is important for developing stable drug formulations.

Toxicological studies have also been conducted to assess the safety profile of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development. However, like any new chemical entity, it will require rigorous preclinical and clinical testing to fully evaluate its safety and efficacy before it can be approved for human use.

In conclusion, 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid (CAS No. 1482122-79-1) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field of drug discovery.

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